molecular formula C12H16O3S B14317161 Acetic acid;4-phenylsulfanylbut-2-en-1-ol CAS No. 113446-71-2

Acetic acid;4-phenylsulfanylbut-2-en-1-ol

Cat. No.: B14317161
CAS No.: 113446-71-2
M. Wt: 240.32 g/mol
InChI Key: RCFWVNRZLYWFIM-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylsulfanylbut-2-en-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylsulfanylbut-2-en-1-ol typically involves the reaction of 4-phenylsulfanylbut-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylsulfanylbut-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenol moiety can be reduced to form the corresponding butanol derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are often used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butanol derivatives.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Acetic acid;4-phenylsulfanylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4-phenylsulfanylbut-2-en-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylsulfanylbut-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.

    Acetic acid;4-phenylbut-2-en-1-ol: Similar but without the sulfanyl group.

Uniqueness

Acetic acid;4-phenylsulfanylbut-2-en-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

113446-71-2

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

acetic acid;4-phenylsulfanylbut-2-en-1-ol

InChI

InChI=1S/C10H12OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-7,11H,8-9H2;1H3,(H,3,4)

InChI Key

RCFWVNRZLYWFIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)SCC=CCO

Origin of Product

United States

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